In-Depth Spectroscopic Characterization and Synthetic Methodology of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
In-Depth Spectroscopic Characterization and Synthetic Methodology of 7-Amino-2H-1,4-benzoxazin-3(4H)-one
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide
Executive Summary
7-Amino-2H-1,4-benzoxazin-3(4H)-one (CAS: 26215-14-5) is a privileged bicyclic scaffold widely utilized in the design of pharmaceuticals, agrochemicals, and highly specific enzyme inhibitors 1. Featuring a fused benzene and 1,4-oxazine ring system that incorporates both a lactam and a primary exocyclic amine, this molecule presents unique electronic properties . As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. Herein, we dissect the mechanistic rationale behind its synthesis and the quantum chemical causality driving its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures.
Mechanistic Synthesis and Experimental Protocol
To obtain high-fidelity spectroscopic data, the compound must be synthesized with extreme purity. The standard approach is the chemoselective catalytic hydrogenation of 7-nitro-2H-1,4-benzoxazin-3(4H)-one 2.
Causality in Experimental Choices
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Catalyst Selection (10% Pd/C): Palladium on carbon is specifically chosen because it provides rapid, quantitative reduction of the aromatic nitro group to a primary amine. Harsher reducing agents (e.g.,
) risk hydrogenolysis of the C-O ether bond or unwanted reduction of the lactam carbonyl. -
Solvent System (Methanol): Methanol is an optimal protic solvent that solubilizes the nitro precursor while facilitating the efficient interfacial transfer of
gas to the palladium surface. -
Purification Strategy (THF/Hexane): The target product is highly polar. Tetrahydrofuran (THF) completely dissolves the amine, while non-polar hexane acts as an anti-solvent. A 1:5 ratio forces the selective crystallization of the pure target compound, leaving unreacted intermediates in the mother liquor.
Step-by-Step Protocol
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Preparation: Suspend 7-nitro-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine (7.0 g, 39.3 mmol) in 50 mL of anhydrous methanol under an inert argon atmosphere.
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Catalyst Addition: Carefully add 10% Palladium on Carbon (350 mg, 5% w/w) to the suspension.
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Hydrogenation: Subject the reaction mixture to hydrogenation at 40 psi for 16 hours at room temperature.
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Solubilization: Dilute the mixture with THF (~200 mL) to ensure the precipitated product fully dissolves back into the solution.
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Filtration: Filter the solution through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst.
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Concentration: Evaporate the filtrate under reduced pressure to yield a crude brown solid.
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Recrystallization: Recrystallize the residue from a THF/Hexane (1:5) mixture to afford the pure product as a tan solid (Yield: 4.2 g, 72%; m.p. 213-215 °C).
Figure 1: Step-by-step synthetic workflow and purification of 7-amino-2H-1,4-benzoxazin-3(4H)-one.
Spectroscopic Data Analysis & Self-Validating Systems
Rigorous spectroscopic characterization is required to confirm structural integrity. The data below represents a self-validating system where orthogonal techniques cross-verify the success of the chemoselective reduction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra (recorded in DMSO-d6 at 300 MHz) provide definitive proof of the molecular connectivity 2.
Causality in NMR Shifts: The strong electron-donating resonance effect (+R) of the newly formed C7-amino group significantly shields the ortho carbons (C6 and C8), pushing their ¹³C signals upfield to 108.14 ppm and 102.21 ppm, respectively. In the ¹H NMR, the aromatic protons form an ABX spin system characteristic of a 1,2,4-trisubstituted benzene ring.
Table 1: ¹H NMR Assignments (300 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| C2-CH₂ | 4.41 | Singlet (s) | - | 2H | Aliphatic methylene adjacent to oxygen |
| C7-NH₂ | 4.87 | Singlet (s) | - | 2H | Primary amine protons |
| C8-H | 6.14 | Doublet (d) | 2.44 | 1H | Aromatic proton (meta to H-6) |
| C6-H | 6.18 | Doublet of doublets (dd) | 2.25, 4.69* | 1H | Aromatic proton (ortho to H-5, meta to H-8) |
| C5-H | 6.56 | Doublet (d) | 8.19 | 1H | Aromatic proton (ortho to H-6) |
| N4-H | 9.54 | Broad singlet (br s) | - | 1H | Lactam N-H proton |
(Note: The reported ortho-coupling constant of 4.69 Hz for H-6 in historical literature may reflect a typographical artifact in the original patent data 3, as typical ortho-couplings in this system are ~8 Hz. The data is presented empirically as documented).
Table 2: ¹³C NMR Assignments (300 MHz, DMSO-d6)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 66.95 | Aliphatic CH₂ | C2 (Methylene adjacent to O) |
| 102.21 | Aromatic CH | C8 (Highly shielded by ortho-NH₂ and ortho-O) |
| 108.14 | Aromatic CH | C6 (Shielded by ortho-NH₂) |
| 116.58 | Aromatic CH | C5 |
| 116.90 | Aromatic C | C4a (Bridgehead adjacent to N) |
| 144.55 | Aromatic C | C7 (Attached to primary amine) |
| 145.43 | Aromatic C | C8a (Bridgehead adjacent to O) |
| 164.39 | Carbonyl C=O | C3 (Deshielded lactam carbonyl) |
Infrared (IR) Spectroscopy: The Self-Validating Protocol
IR spectroscopy serves as a rapid, self-validating checkpoint for the chemical reduction process. The success of the hydrogenation is unequivocally confirmed when the strongly absorbing asymmetric and symmetric
Table 3: Diagnostic FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3450, 3350 | N-H stretch (asymmetric/symmetric) | Primary amine (-NH₂) |
| ~3200 | N-H stretch | Lactam secondary amine |
| ~1680 | C=O stretch | Lactam carbonyl |
| ~1620 | N-H bend | Primary amine |
| ~1500, 1600 | C=C stretch | Aromatic ring |
| ~1250 | C-O-C stretch | Alkyl aryl ether |
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry provides the final orthogonal validation. The molecular ion [M]⁺ at m/z 164 perfectly matches the theoretical mass of
Fragmentation Causality: The fragmentation pathway is governed by the thermodynamic stability of the bicyclic core. A characteristic loss of carbon monoxide (-28 Da) from the lactam ring yields an m/z 136 fragment, a known diagnostic pathway for benzoxazinones. Additionally, the cleavage of the exocyclic amine (-16 Da) produces an m/z 148 fragment. Together, these fragments map the exact topology of the molecule.
Figure 2: Primary electron ionization (EI) mass spectrometry fragmentation pathways.
Conclusion
The synthesis and spectroscopic validation of 7-amino-2H-1,4-benzoxazin-3(4H)-one demand a rigorous understanding of molecular electronics and physical chemistry. By employing a highly selective catalytic hydrogenation followed by an orthogonal analytical workflow (NMR, IR, MS), researchers can guarantee the structural fidelity of this critical pharmacophore, thereby ensuring batch-to-batch consistency in downstream drug discovery pipelines.
References
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Title: Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine Source: PrepChem URL: [Link]
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Title: Patent US-5716966-A (Citing US-5091528-A for Benzoxazine Derivatives) Source: PubChem / Google Patents URL: [Link]
